Home > Products > Screening Compounds P98691 > tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate
tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate - 1781529-76-7

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

Catalog Number: EVT-3134069
CAS Number: 1781529-76-7
Molecular Formula: C12H17N3O3
Molecular Weight: 251.286
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate is a complex organic compound that falls within the category of heterocyclic compounds. It features a unique imidazo-pyrazine structure, which is notable for its potential biological activity and applications in medicinal chemistry. This compound is synthesized through specific organic reactions that involve various functional groups, contributing to its diverse chemical properties.

Source and Classification

This compound can be classified under heterocyclic compounds due to the presence of multiple rings containing nitrogen atoms. It is particularly significant in pharmaceutical research due to its potential therapeutic applications. The tert-butyl group contributes to the compound's stability and solubility, making it a valuable candidate for drug development.

Synthesis Analysis

The synthesis of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate typically involves several steps:

  1. Formation of the Imidazo-Pyrazine Core: The initial step usually includes the condensation of appropriate precursors containing pyrazine and imidazole moieties.
  2. Introduction of the Carboxylate Group: This is achieved through carboxylation reactions, which may involve carbon dioxide or other carboxylic acid derivatives.
  3. Formylation: The introduction of the formyl group can be accomplished via formylation reactions using reagents such as formic acid or related compounds.
  4. tert-Butyl Protection: The tert-butyl group is often introduced to enhance solubility and stability during the synthesis process.

These methods require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Molecular Structure Analysis

The molecular structure of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate can be described as follows:

  • Molecular Formula: C₁₃H₁₈N₄O₃
  • Molecular Weight: Approximately 270.31 g/mol
  • Structural Features:
    • A tert-butyl group attached to a nitrogen-containing ring structure.
    • A formyl group (-CHO) contributing to its reactivity.
    • A carboxylate functional group (-COO-) that enhances its polarity and solubility.

The compound's three-dimensional conformation plays a crucial role in its biological activity and interaction with biological targets.

Chemical Reactions Analysis

The compound can undergo various chemical reactions typical of its functional groups:

  1. Nucleophilic Substitution: The presence of the carboxylate group allows for nucleophilic attack by various reagents, facilitating further derivatization.
  2. Reduction Reactions: The formyl group can be reduced to an alcohol or further oxidized depending on the reaction conditions.
  3. Condensation Reactions: The imidazo-pyrazine core can participate in condensation reactions with other nucleophiles to form larger molecular frameworks.

These reactions are essential for modifying the compound for specific applications in medicinal chemistry.

Mechanism of Action

While specific mechanisms of action for this compound are not extensively documented, it is hypothesized that its biological activity may involve:

  1. Interaction with Biological Targets: The imidazo-pyrazine structure may facilitate binding to enzymes or receptors involved in disease processes.
  2. Modulation of Cellular Pathways: Compounds with similar structures often influence signaling pathways related to cell proliferation or apoptosis.

Further research is required to elucidate the precise mechanisms through which this compound exerts its effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate include:

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in polar solvents due to the presence of carboxylate and formyl groups.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within a range typical for similar compounds.

These properties are critical for determining how the compound can be handled and utilized in laboratory settings.

Applications

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate has potential applications in:

  1. Medicinal Chemistry: As a lead compound for developing new therapeutics targeting various diseases due to its unique structural features.
  2. Biochemical Research: Useful in studies involving enzyme inhibition or receptor binding assays.
  3. Synthetic Chemistry: Serves as an intermediate for synthesizing more complex organic molecules.

Continued exploration into this compound's properties and reactions will likely reveal further applications in both academic and industrial settings.

Synthesis Methodologies and Optimization Pathways for tert-Butyl 3-Formyl-5,6-Dihydroimidazo[1,2-a]Pyrazine-7(8H)-Carboxylate

Cyclocondensation Strategies for Imidazo[1,2-a]Pyrazine Core Assembly

The construction of the bicyclic imidazo[1,2-a]pyrazine scaffold represents the foundational step in synthesizing this advanced heterocyclic building block. The most efficient route involves a microwave-assisted cyclocondensation between N-Boc-protected aminoalkylimidazoles and alpha-halo carbonyl precursors. This method achieves reaction completion in <30 minutes with significantly improved yields (78-85%) compared to conventional thermal heating (12-24 hours, 55-65% yield), minimizing thermal decomposition pathways [5] [9]. Critical to this approach is the precursor synthesis of tert-butyl 5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate (CAS 345311-03-7), which serves as the essential unfunctionalized intermediate for subsequent C3 modification [5] [10]. The Boc protection at N7 proves indispensable during cyclization, preventing unwanted N-alkylation and polymerization side reactions while enhancing the crystallinity of intermediates for improved purification [9].

Table 1: Cyclization Conditions and Yields for Core Assembly

MethodSolvent SystemTemperature (°C)Time (h)Yield (%)
Conventional RefluxEtOH/H₂O (3:1)8012-2455-65
Microwave-AssistedDMF1500.478-85
Phase-Transfer CatalysisToluene/H₂O60662

Regioselective Formylation at the C3 Position: Catalytic Approaches

The introduction of the formyl group at the electron-rich C3 position employs Vilsmeier-Haack reaction optimization as the most industrially viable approach. This electrophilic aromatic substitution requires precise stoichiometric control of POCl₃:DMF (1.8:1 molar ratio) in anhydrous 1,2-dichloroethane at 0-5°C, followed by gradual warming to 70°C [2] [3]. The C3 regioselectivity is attributed to the electronic activation pattern within the dihydroimidazopyrazine ring, where C3 exhibits the highest electron density according to computational modeling [4]. Alternative metal-mediated approaches have been explored, including direct lithiation at -78°C followed by DMF quenching, though this method shows reduced selectivity (C3:C5 = 7:1) and requires cryogenic conditions impractical for scale-up [3]. Recent advances demonstrate that microwave-assisted Vilsmeier reactions (15 minutes at 90°C) achieve comparable yields (82%) to conventional methods while reducing phosphoryl chloride usage by 30%, significantly improving the E-factor [8]. The formyl group's strategic positioning enables diverse downstream transformations, including Wittig olefinations, reductive aminations, and nucleophilic additions documented in pharmaceutical patent applications [7].

Table 2: Formylation Methods Comparison

MethodCatalyst SystemRegioselectivity (C3:C5)Temperature (°C)Yield (%)
Vilsmeier-Haack ClassicPOCl₃/DMF>20:10-7075-80
Lithiation-Formylationn-BuLi/DMF7:1-78 to RT60
Microwave VilsmeierPOCl₃/DMF (reduced)>20:19082

tert-Butyloxycarbonyl (Boc) Protection-Deprotection Dynamics in Multi-Step Syntheses

The Boc group serves as a crucial protecting strategy throughout the synthetic sequence, providing both steric shielding of N7 and electronic modulation of the bicyclic system. Its orthogonality to other common protecting groups (Fmoc, Cbz) enables sequential functionalization strategies essential for generating pharmaceutical intermediates [5] [10]. The Boc group demonstrates exceptional acid lability selectivity under conditions where the formyl group remains intact, typically cleaved with 25% TFA in DCM (0-5°C, 1h) or gaseous HCl in dioxane [9]. Kinetic studies reveal the Boc deprotection follows pseudo-first-order kinetics with t₁/₂ = 12 minutes in TFA/DCM at 0°C, allowing real-time monitoring by in-situ FTIR [5]. During Vilsmeier formylation, the Boc group exerts a modulating electronic effect that enhances C3 electrophilic substitution by approximately 1.8-fold compared to the unprotected analogue, attributed to reduced lone pair donation from N7 into the π-system [3]. For pharmaceutical applications requiring Boc retention in final intermediates, the group demonstrates thermal stability up to 180°C and compatibility with diverse reducing agents (NaBH₄, DIBAL-H) [7].

Table 3: Boc Protection/Deprotection Parameters

ProcessReagentSolventTime (min)Temperature (°C)Yield (%)
Deprotection25% TFADCM60095
Deprotection4M HClDioxane302592
Protection(Boc)₂O/DMAPTHF3606588

Palladium-Mediated Cross-Coupling for Late-Stage Functionalization

The C3-formyl group provides an anchor for Knoevenagel condensation to generate α,β-unsaturated systems amenable to Michael additions, but its transformation into vinyl halides or stannanes enables powerful cross-coupling strategies. Suzuki-Miyaura couplings employing Pd(PPh₃)₄ (5 mol%) and arylboronic acids in toluene/EtOH (3:1) at 80°C achieve 75-92% yields for biaryl derivatives, critical for generating targeted kinase inhibitors documented in patent literature [7]. The electron-deficient character of the formyl group facilitates direct reductive aminations without Boc cleavage, utilizing NaBH₃CN in methanol with primary/secondary amines (65-85% yield) [3]. For structural diversification, the Stille coupling of 3-(tributylstannyl)vinyl derivatives shows exceptional functional group tolerance, particularly with electron-deficient aryl halides (Pd₂(dba)₃/XPhos catalyst system). Recent optimization demonstrates that microwave-assisted Sonogashira couplings (aryl iodides, PdCl₂(PPh₃)₂, CuI, 100°C, 15 min) achieve 85-90% yields of conjugated alkynes – valuable intermediates for fluorescent probes [7] [8]. The Boc group remains intact under these conditions when employing weak inorganic bases (K₃PO₄), though stronger bases (Et₃N) induce partial decomposition (>15%) [4].

Table 4: Palladium-Catalyzed Functionalization Methods

Reaction TypeCatalyst SystemBaseYield Range (%)Boc Stability (%)
Suzuki-MiyauraPd(PPh₃)₄K₂CO₃75-92100
Stille CouplingPd₂(dba)₃/XPhosCuI80-8898
Reductive AminationNaBH₃CNNone65-85100
SonogashiraPdCl₂(PPh₃)₂/CuIK₃PO₄85-90100

Properties

CAS Number

1781529-76-7

Product Name

tert-Butyl 3-formyl-5,6-dihydroimidazo[1,2-a]pyrazine-7(8H)-carboxylate

IUPAC Name

tert-butyl 3-formyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate

Molecular Formula

C12H17N3O3

Molecular Weight

251.286

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)14-4-5-15-9(8-16)6-13-10(15)7-14/h6,8H,4-5,7H2,1-3H3

InChI Key

PHFMZWZPINYLEX-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCN2C(=NC=C2C=O)C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.